molecular formula C13H18N2 B13856451 Benzonitrile, 4-(dipropylamino)- CAS No. 96795-43-6

Benzonitrile, 4-(dipropylamino)-

Cat. No.: B13856451
CAS No.: 96795-43-6
M. Wt: 202.30 g/mol
InChI Key: PYBOHBWNACIEDV-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(dipropylamino)- (IUPAC name: 4-(dipropylamino)benzonitrile) is a benzonitrile derivative featuring a dipropylamino (-N(C₃H₇)₂) substituent at the para position of the aromatic ring. Its molecular formula is C₁₃H₁₈N₂, with a molecular weight of 202.30 g/mol. The compound’s structure combines the electron-withdrawing nitrile group (-CN) with the electron-donating dipropylamino group, creating a push-pull electronic system. This structural motif is relevant in materials science and pharmaceuticals, where such derivatives are studied for fluorescence properties, charge-transfer behavior, and as intermediates or impurities in drug synthesis .

Properties

CAS No.

96795-43-6

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-(dipropylamino)benzonitrile

InChI

InChI=1S/C13H18N2/c1-3-9-15(10-4-2)13-7-5-12(11-14)6-8-13/h5-8H,3-4,9-10H2,1-2H3

InChI Key

PYBOHBWNACIEDV-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the ammoxidation of toluene, ammonia, and air. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzonitrile, 4-(dipropylamino)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the dipropylamino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

    Oxidation: Products may include benzoic acid derivatives.

    Reduction: Products include primary or secondary amines.

    Substitution: A wide range of substituted benzonitriles depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Structural and Physical Properties

The dipropylamino substituent distinguishes this compound from analogs like 4-(dimethylamino)benzonitrile (C₉H₁₀N₂, MW 146.19 g/mol) and unsubstituted benzonitrile (C₇H₅N, MW 103.12 g/mol). Key differences include:

Property Benzonitrile, 4-(dipropylamino)- Benzonitrile, 4-(dimethylamino)- Benzonitrile
Molecular Formula C₁₃H₁₈N₂ C₉H₁₀N₂ C₇H₅N
Molecular Weight 202.30 g/mol 146.19 g/mol 103.12 g/mol
Substituent -N(C₃H₇)₂ -N(CH₃)₂ None
Hydrophobicity High (long alkyl chains) Moderate Low
Proton Affinity Not reported 889.1 kJ/mol N/A
Gas Phase Basicity Not reported 862.6 kJ/mol N/A

Key Observations :

  • The dipropylamino group increases molecular weight and hydrophobicity compared to the dimethylamino analog, reducing water solubility.
  • Steric hindrance from the bulkier propyl groups may limit conjugation with the aromatic ring, altering electronic properties .

Electronic and Spectroscopic Behavior

  • Dipole Moments: The dipropylamino group’s electron-donating nature (+I effect) counteracts the nitrile’s electron-withdrawing effect. However, steric hindrance may reduce conjugation efficiency compared to the dimethylamino analog, which allows for more planar geometries (PICT states) .
  • Fluorescence: Twisted intramolecular charge-transfer (TICT) states are likely in the dipropylamino compound due to steric hindrance, leading to broader emission spectra and lower quantum yields. In contrast, the dimethylamino analog may exhibit planar intramolecular charge-transfer (PICT) states with sharper emission bands .

Stability and Reactivity

  • Photodegradation: The dipropylamino group is observed in photodegradation products of herbicides like oryzalin, suggesting it may influence degradation pathways. For example, 3-amino-4-(dipropylamino)-5-nitro-1-benzenesulfonamide is a UV-induced breakdown product, highlighting the substituent’s persistence under irradiation .

Pharmaceutical and Industrial Relevance

  • The dimethylamino analog is well-characterized in gas-phase studies, with documented proton affinity and basicity , whereas data for the dipropylamino variant remains sparse.
  • The dipropylamino group’s hydrophobicity may enhance membrane permeability in drug design but could also increase metabolic stability or toxicity risks.

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